

2,4-Dichlorobenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichlorobenzonitrile

Cat. No.: B1293624

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichlorobenzonitrile**: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies for **2,4-Dichlorobenzonitrile** (DCBN). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and includes visual diagrams of these workflows. **2,4-Dichlorobenzonitrile** is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)

Chemical Structure and Identification

2,4-Dichlorobenzonitrile is an organic compound featuring a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a nitrile group (-C≡N) at the 1 position.[\[1\]](#) This substitution pattern is critical to its reactivity and utility as a chemical intermediate.

Structural Identifiers:

- IUPAC Name: **2,4-dichlorobenzonitrile**[\[3\]](#)
- SMILES:C1=CC(=C(C=C1Cl)Cl)C#N[\[3\]](#) or Clc1c(ccc(c1)Cl)C#N[\[4\]](#)
- InChI:InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H[\[1\]](#)[\[5\]](#)

- InChIKey:GRUHREVRSOOQJG-UHFFFAOYSA-N[1][5]

Physicochemical Properties

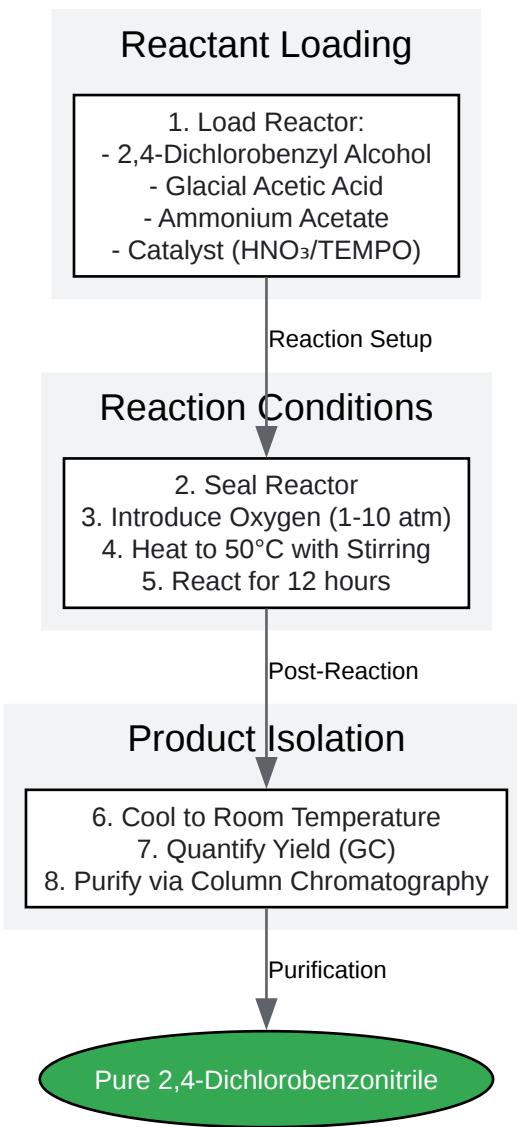
2,4-Dichlorobenzonitrile is typically a white to light yellow or pale cream crystalline solid.[1][6] It exhibits moderate solubility in organic solvents like acetone and methanol, but is less soluble in water.[1] Its relatively high melting point is indicative of its stable crystalline structure.[1]

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ Cl ₂ N	[1][5][7]
Molecular Weight	172.01 g/mol	[3][5][7]
CAS Registry Number	6574-98-7	[5][7]
Appearance	White to almost white powder/crystal	[1]
Melting Point	59-62 °C	[4][8]
	61 °C	
	59.0 to 63.0 °C	
Boiling Point	125 °C / 15 mmHg	
Purity (GC)	≥98.0%	[4][8]
Solubility	Soluble in Methanol	
Moderately soluble in acetone, ether; less soluble in water	[1]	
Storage Temperature	Room Temperature; 2-30°C	[4]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **2,4-Dichlorobenzonitrile**.


Synthesis Protocols

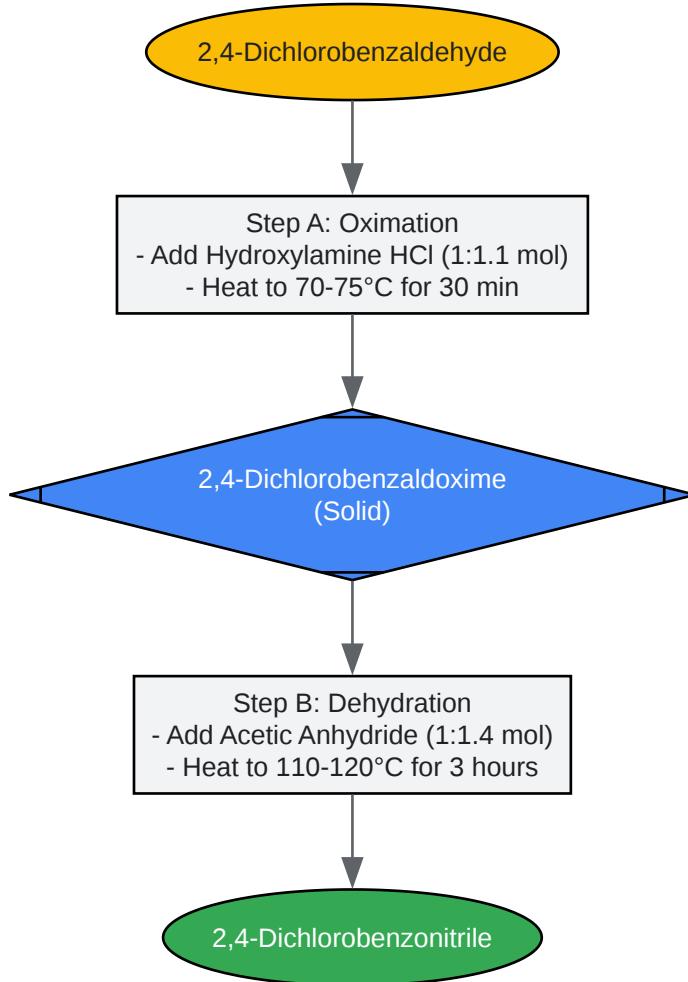
Protocol 1: Synthesis from 2,4-Dichlorobenzyl Alcohol

This method involves the catalytic oxidation of 2,4-dichlorobenzyl alcohol using oxygen as the oxidant and a non-metal catalyst system.[9]

- Materials: 2,4-dichlorobenzyl alcohol, ammonium acetate, glacial acetic acid, nitric acid, tetramethylpiperidine nitroxide (TEMPO), oxygen gas.
- Equipment: Glass-lined autoclave or sealed reaction tube, magnetic stirrer, heating system.
- Methodology:
 - To a glass-lined autoclave, add glacial acetic acid (e.g., 2 mL), 2,4-dichlorobenzyl alcohol (0.5 mmol), ammonium acetate (1.5 mmol), nitric acid (0.15 mmol), and tetramethylpiperidine nitroxide (0.15 mmol).[9]
 - Seal the reactor and introduce oxygen gas (e.g., 1 atm or pressurized to 10 atm).[9]
 - Heat the reaction mixture to a specified temperature (e.g., 50°C) with magnetic stirring.[9]
 - Maintain the reaction for a set duration (e.g., 12 hours).[9]
 - After the reaction period, cool the system to room temperature.
 - The product can be quantified by gas chromatography (GC) using an internal standard.[9]
 - For purification, the product can be separated by column chromatography to yield pure **2,4-dichlorobenzonitrile**.[9]

Workflow: Synthesis from 2,4-Dichlorobenzyl Alcohol

[Click to download full resolution via product page](#)*Workflow for synthesis from the corresponding alcohol.*


Protocol 2: Synthesis from 2,4-Dichlorobenzaldehyde

This two-step synthetic route proceeds through a 2,4-dichlorobenzaldoxime intermediate.[\[10\]](#)

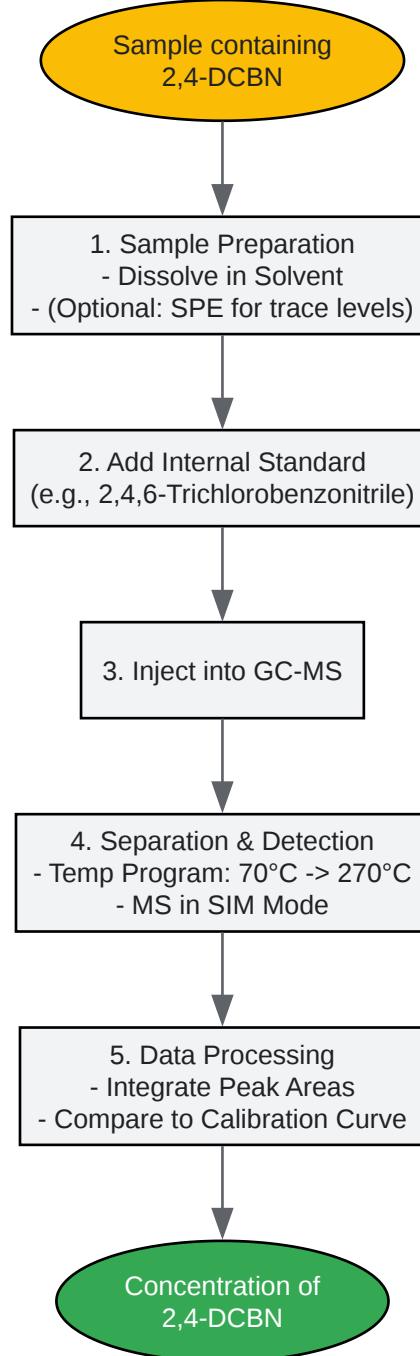
- Materials: 2,4-dichlorobenzaldehyde, hydroxylamine hydrochloride, acetic anhydride.
- Equipment: Reaction flasks, heating mantles, stirring apparatus.

- Methodology:
 - Step A: Formation of 2,4-Dichlorobenzaldoxime
 - Uniformly mix 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in a molar ratio of 1:1.0-1.5 (e.g., 1:1.1).[10]
 - Heat the mixture to 70-75°C and react for 20-40 minutes (e.g., 30 min).[10]
 - The reaction yields a milk-white solid powder, 2,4-dichlorobenzaldoxime.[10]
 - Step B: Dehydration to **2,4-Dichlorobenzonitrile**
 - Mix the 2,4-dichlorobenzaldoxime from Step A with acetic anhydride in a molar ratio of 1:1.0-1.5 (e.g., 1:1.4).[10]
 - Heat the mixture to 110-120°C.
 - Maintain the reaction for 2-4 hours (e.g., 3 hours) to yield **2,4-dichlorobenzonitrile**.[10]

Workflow: Synthesis from 2,4-Dichlorobenzaldehyde

[Click to download full resolution via product page](#)

Two-step synthesis workflow from the corresponding aldehyde.


Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the detection and quantification of dichlorobenzonitrile isomers, adapted from environmental analysis procedures.[11]

- Materials: Sample containing **2,4-Dichlorobenzonitrile**, appropriate solvent (e.g., methylene chloride, methanol), internal standard (e.g., 2,4,6-trichlorobenzonitrile).[11]
- Equipment: Gas chromatograph with a mass spectrometer detector (GC-MS), analytical column (e.g., Restek RTX-200, 30 m x 0.25 mm x 0.5 µm), autosampler vials.[11]

- Methodology:
 - Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent. For trace analysis from a matrix (e.g., water), perform a solid-phase extraction (SPE) followed by elution with a solvent like methylene chloride.[11]
 - Internal Standard: Add a known concentration of an internal quantitation standard (e.g., 2,4,6-trichlorobenzonitrile) to the prepared sample.[11]
 - GC-MS Analysis:
 - Inject a small volume (e.g., 1-2 μ L) of the sample into the GC.
 - Employ a suitable temperature program, for example: hold at 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.[11]
 - The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic m/z values for the analyte and internal standard.
 - Quantification: Generate a 5-point calibration curve by analyzing standards of known concentrations. Quantify the analyte in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.[11]

Workflow: GC-MS Analysis

[Click to download full resolution via product page](#)

General workflow for GC-MS analysis.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **2,4-Dichlorobenzonitrile**.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Spectra are available, typically recorded on a 300 MHz instrument using CDCl_3 as the solvent and TMS as the reference.[12]
 - ^{13}C NMR: Data is also available from sources like SpectraBase.[3]
- Infrared (IR) Spectroscopy:
 - FTIR spectra have been recorded, often using techniques like film casting from chloroform or Attenuated Total Reflectance (ATR).[3]
- Mass Spectrometry (MS):
 - Electron ionization (EI) mass spectra are available through databases such as the NIST WebBook.[5][7]

Safety and Handling

2,4-Dichlorobenzonitrile requires careful handling due to its potential toxicity.

- Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[3][4] It may also be harmful in contact with skin and cause skin irritation.[3]
- GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [4][8]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[13][14] If inhalation risk exists, use an approved respirator.[14]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14]
 - Skin: Wash off immediately with soap and plenty of water.[14]

- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[[14](#)]
- Inhalation: Move the victim to fresh air.[[13](#)]
- Disposal: Dispose of contents and container to an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dichlorobenzonitrile | 6574-98-7 [chemicalbook.com]
- 3. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzonitrile for synthesis 6574-98-7 [sigmaaldrich.com]
- 5. 2,4-Dichlorobenzonitrile [webbook.nist.gov]
- 6. 2,4-Dichlorobenzonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,4-Dichlorobenzonitrile [webbook.nist.gov]
- 8. 2,4-Dichlorobenzonitrile for synthesis 6574-98-7 [sigmaaldrich.com]
- 9. A kind of preparation method of 2,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,4-Dichlorobenzonitrile(6574-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dichlorobenzonitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293624#2-4-dichlorobenzonitrile-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com